molecular formula C8H7N3O2 B061886 4-Methyl-5-nitrobenzimidazole CAS No. 170918-28-2

4-Methyl-5-nitrobenzimidazole

Cat. No. B061886
M. Wt: 177.16 g/mol
InChI Key: OUNJNOIRCNXHMH-UHFFFAOYSA-N
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Description

4-Methyl-5-nitrobenzimidazole is a compound with the molecular weight of 177.16 . It is a solid substance and its IUPAC name is 7-methyl-6-nitro-1H-benzo[d]imidazole .


Synthesis Analysis

The synthesis of benzimidazole derivatives has attracted much attention from chemists . The condensation between 1,2-benzenediamine and aldehydes has received intensive interest, while many novel methods have been developed . A copper-catalyzed, one-pot, three-component reaction of 2-haloanilines, aldehydes, and NaN3 enabled the synthesis of benzimidazoles in good yields .


Molecular Structure Analysis

The molecular structure of 4-Methyl-5-nitrobenzimidazole is represented by the InChI code 1S/C8H7N3O2/c1-5-7(11(12)13)3-2-6-8(5)10-4-9-6/h2-4H,1H3,(H,9,10) .


Chemical Reactions Analysis

Benzimidazoles undergo a variety of chemical reactions. For instance, a metal-free novel route for the accelerated synthesis of benzimidazole and its derivatives in the ambient atmosphere involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets . The reactions are accelerated by orders of magnitude in comparison to the bulk .


Physical And Chemical Properties Analysis

4-Methyl-5-nitrobenzimidazole is a solid substance . It is stored in a refrigerator .

Scientific Research Applications

  • Pharmaceutical and Medical Field

    • Benzimidazoles have found wide applications in various branches of medicine .
    • They have been used as radiosensitizers, anesthetics, anticancer medications .
    • They also have antidiabetic, antimicrobial, antiparasitic, analgesics, antiviral, and antihistamine properties .
    • They are used in cardiovascular disease, neurology, endocrinology, ophthalmology, and more .
  • Agriculture and Technology

    • Benzimidazoles have been used as pesticides, herbicides, and plant growth regulators .
    • They have also been used as dyes, plasticizers, and ionic liquids .
  • Organic Synthesis

    • The nitrobenzazoles, including “4-Methyl-5-nitrobenzimidazole”, are convenient synthons and intermediates in organic synthesis .
    • Benzotriazole, in particular, is a useful synthetic auxiliary: it is easily introduced, activates molecules toward numerous transformations, and can be removed readily at the end of the reaction sequence .
  • Radiosensitizers and Anesthetics

    • Nitro derivatives of benzazoles, including “4-Methyl-5-nitrobenzimidazole”, have been used as radiosensitizers and anesthetics .
    • Radiosensitizers are used to make cancer cells more susceptible to radiation therapy .
    • Anesthetics are used to prevent pain during medical procedures .
  • Dyes, Plasticizers, and Ionic Liquids

    • Nitrobenzazoles have been used as dyes, plasticizers, and ionic liquids .
    • Dyes are substances used to color materials .
    • Plasticizers are additives that increase the plasticity or fluidity of a material .
    • Ionic liquids are salts in a liquid state .
  • Pesticides, Herbicides, and Plant Growth Regulators

    • Nitrobenzazoles have been used as pesticides, herbicides, and plant growth regulators .
    • Pesticides are substances used to control pests .
    • Herbicides are substances used to control unwanted plants .
    • Plant growth regulators are substances used to control the growth and development of plants .
  • Synthetic Auxiliary

    • Benzotriazole, a type of benzazole, is a useful synthetic auxiliary .
    • It is easily introduced, activates molecules toward numerous transformations, and can be removed readily at the end of the reaction sequence .
  • Synthetic Auxiliary

    • Benzotriazole, a type of benzazole, is a useful synthetic auxiliary .
    • It is easily introduced, activates molecules toward numerous transformations, and can be removed readily at the end of the reaction sequence .
  • Synthesis of Nitrated Benzo Analogs

    • Nitrobenzazoles, including “4-Methyl-5-nitrobenzimidazole”, are used in the synthesis of nitrated benzo analogs .
    • These include indazoles, benzoxazoles, benzisoxazoles, benzoxadiazoles, benzothiazoles, benzoisothiazoles, benzothiadiazoles, benzotriazoles, benzoselenazoles, benzoselenadiazoles .
  • Vicarious Nucleophilic C-Amination

    • Benzazoles, including “4-Methyl-5-nitrobenzimidazole”, can be used in vicarious nucleophilic C-amination .
    • This is practically the single method of direct introduction of the amino group into nitro compounds .
  • Synthesis of 2-(Substituted-Phenyl) Benzimidazole Derivatives

    • Benzimidazole derivatives can be used in the synthesis of 2-(substituted-phenyl) benzimidazole derivatives .
    • This process has been reported to have high yield and efficiency .

Safety And Hazards

4-Methyl-5-nitrobenzimidazole may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Benzimidazole derivatives possess a wide range of bioactivities including antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities . Many compounds possessing a benzimidazole skeleton have been employed as drugs in the market . The application of benzimidazoles in other fields has also been documented . Therefore, the future directions of 4-Methyl-5-nitrobenzimidazole could involve further exploration of its potential bioactivities and applications.

properties

IUPAC Name

4-methyl-5-nitro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-7(11(12)13)3-2-6-8(5)10-4-9-6/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNJNOIRCNXHMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=CN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601300019
Record name 7-Methyl-6-nitro-1H-benzimidazole
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URL https://comptox.epa.gov/dashboard/DTXSID601300019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-5-nitrobenzimidazole

CAS RN

170918-28-2
Record name 7-Methyl-6-nitro-1H-benzimidazole
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyl-6-nitro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601300019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-5-nitrobenzimidazole
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